ABT-384

Description

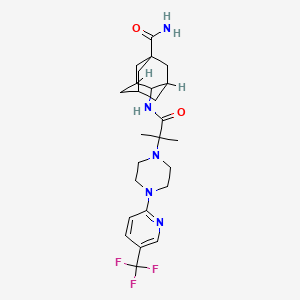

Structure

2D Structure

3D Structure

Properties

CAS No. |

868623-40-9 |

|---|---|

Molecular Formula |

C25H34F3N5O2 |

Molecular Weight |

493.6 g/mol |

IUPAC Name |

4-[[2-methyl-2-[4-[5-(trifluoromethyl)-2-pyridinyl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide |

InChI |

InChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35) |

InChI Key |

CLHMYBJIOZXCEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

868623-40-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT-384 N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide |

Origin of Product |

United States |

Foundational & Exploratory

ABT-384 and its Mechanism of Action on Cortisol Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-384 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the intracellular regeneration of active cortisol from its inactive precursor, cortisone. By targeting 11β-HSD1, this compound effectively reduces tissue-specific cortisol levels, a mechanism that has been explored for its therapeutic potential in various conditions associated with cortisol excess. This technical guide provides an in-depth overview of the mechanism of action of this compound on cortisol regulation, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the key biological pathways.

Introduction to Cortisol Metabolism and the Role of 11β-HSD1

Cortisol, a glucocorticoid hormone synthesized in the adrenal cortex, plays a vital role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. The biological activity of cortisol is not only determined by its circulating levels, which are controlled by the Hypothalamic-Pituitary-Adrenal (HPA) axis, but also by intracellular metabolism.

The enzyme 11β-HSD1 is a key regulator of intracellular cortisol concentrations. It acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor activation within specific tissues such as the liver, adipose tissue, and the central nervous system.[1][2] This tissue-specific regeneration of cortisol is a critical component of glucocorticoid action.

This compound: A Potent and Selective 11β-HSD1 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for 11β-HSD1. Its mechanism of action is centered on the competitive inhibition of the 11β-HSD1 enzyme, which in turn blocks the conversion of cortisone to cortisol in tissues where the enzyme is expressed.[3] This leads to a reduction in local cortisol concentrations without directly affecting the adrenal production of cortisol.

Signaling Pathway of Cortisol Regeneration and this compound Inhibition

The following diagram illustrates the enzymatic conversion of cortisone to cortisol by 11β-HSD1 and the inhibitory action of this compound.

Pharmacodynamics of this compound: Quantitative Effects on Cortisol Regulation

Clinical studies have demonstrated the dose-dependent inhibitory effect of this compound on 11β-HSD1 activity in both peripheral tissues and the central nervous system.

Dose-Dependent Inhibition of 11β-HSD1

The administration of this compound leads to a significant and sustained inhibition of 11β-HSD1. The table below summarizes the key quantitative findings from clinical trials in healthy volunteers.

| Dose of this compound (once daily) | Peripheral 11β-HSD1 Inhibition | Central Nervous System (CNS) 11β-HSD1 Inhibition | Reference |

| 1 mg | ≥81% | Partial Inhibition | [4] |

| ≥2 mg | ≥88% | Full Inhibition | [4] |

Table 1. Dose-dependent inhibition of 11β-HSD1 by this compound.

Impact on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The reduction of peripheral cortisol levels by this compound can lead to a compensatory response from the HPA axis. This feedback mechanism is a critical consideration in the development of 11β-HSD1 inhibitors. Pharmacologic effects of this compound have been shown to include increases in adrenocorticotrophic hormone (ACTH) levels and consequently, cortisol production by the adrenal glands.[3]

The following diagram illustrates the HPA axis feedback loop and the influence of this compound.

Experimental Protocols for Assessing this compound Efficacy

The primary method for quantifying the in vivo activity of 11β-HSD1 and the inhibitory effect of this compound involves the use of stable isotope-labeled cortisol tracers.

[9,11,12,12-²H₄] Cortisol (D4-Cortisol) Tracer Methodology

This protocol allows for the direct measurement of 11β-HSD1-mediated cortisol regeneration.

Objective: To quantify peripheral and central nervous system 11β-HSD1 activity.

Materials:

-

[9,11,12,12-²H₄] cortisol (D4-cortisol)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Plasma and cerebrospinal fluid (CSF) collection supplies

Procedure:

-

Subject Preparation: Healthy volunteers are administered this compound or placebo for a specified period.

-

Tracer Infusion: A constant intravenous infusion of D4-cortisol is administered.

-

Sample Collection: Blood and CSF samples are collected at predetermined time points during and after the infusion.

-

Metabolite Analysis: The concentrations of D4-cortisol and its metabolites, including D3-cortisone (formed by the action of 11β-HSD2) and D3-cortisol (regenerated from D3-cortisone by 11β-HSD1), are measured in plasma and CSF using LC-MS/MS.

-

Calculation of 11β-HSD1 Inhibition: The ratio of D3-cortisol to D3-cortisone is used to calculate the percentage of 11β-HSD1 inhibition. A lower ratio indicates greater inhibition.

The following diagram outlines the experimental workflow.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 11β-HSD1. Its mechanism of action, focused on reducing intracellular cortisol regeneration, has been thoroughly investigated using advanced tracer methodologies. The quantitative data from clinical trials provide clear evidence of its dose-dependent inhibitory effects in both peripheral and central nervous systems. Understanding the intricate interplay between 11β-HSD1 inhibition and the HPA axis feedback loop is essential for the continued development and potential therapeutic application of this class of drugs. This guide provides a foundational understanding for researchers and drug development professionals working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Population pharmacokinetics of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor this compound in healthy volunteers following single and multiple dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

ABT-384 and 11β-HSD1 Enzyme Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzyme kinetics of ABT-384, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document details the quantitative interaction of this compound with its target, outlines the experimental protocols used to determine these parameters, and visualizes the relevant biological pathways and experimental workflows.

Introduction to 11β-HSD1 and this compound

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor metabolism of glucocorticoids. It primarily functions as a reductase, converting inactive cortisone to active cortisol within various tissues, including the liver, adipose tissue, and the central nervous system.[1][2][3] This localized amplification of glucocorticoid signaling has implicated 11β-HSD1 in the pathophysiology of several conditions, such as metabolic syndrome and neurodegenerative diseases.[4][5][6]

This compound is a novel, potent, and selective inhibitor of 11β-HSD1.[7][8] It has been investigated for its potential therapeutic applications, particularly in Alzheimer's disease, due to its ability to penetrate the central nervous system and inhibit the production of cortisol in the brain.[5][6][7] This guide focuses on the detailed enzyme kinetics of this compound and the methodologies employed in its characterization.

Quantitative Data: Enzyme Inhibition Kinetics of this compound

The inhibitory potency of this compound against 11β-HSD1 has been characterized across multiple species. The following tables summarize the key quantitative data from in vitro and cellular assays.

| Parameter | Species | Value (nM) | Assay Conditions |

| Ki | Human, Monkey, Rodent | 0.1 - 2.7 | Not specified |

| IC50 | Human (HEK293 cells) | 45 | Inhibition of cortisol formation assessed by fluorescent polarization |

Table 1: In Vitro and Cellular Inhibition of 11β-HSD1 by this compound.[8][9][10]

Clinical studies in healthy volunteers have demonstrated significant target engagement at various doses of this compound.

| Dose | Tissue Compartment | Level of Inhibition | Measurement Method |

| 1 mg daily | Hepatic (Peripheral) | Full inhibition | Analysis of urine cortisol metabolites |

| 1 mg daily | Peripheral | ≥81% | Plasma levels of D4 cortisol and its products |

| ≥2 mg daily | Peripheral | ≥88% | Plasma levels of D4 cortisol and its products |

| ≥2 mg daily | Central Nervous System | Full inhibition | No detection of D3 cortisol formation in CSF |

Table 2: In Vivo Target Engagement of 11β-HSD1 by this compound in Humans.[7][11]

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of 11β-HSD1, which in turn blocks the conversion of cortisone to cortisol. This action reduces the local concentration of active glucocorticoids in target tissues.

Figure 1: Mechanism of this compound Action on the 11β-HSD1 Pathway.

Experimental Protocols

The following sections detail the methodologies used to characterize the enzyme kinetics of this compound.

In Vitro Enzyme Inhibition Assay (Scintillation Proximity Assay)

A common high-throughput method to determine the IC50 of 11β-HSD1 inhibitors is the Scintillation Proximity Assay (SPA).[4][12]

Objective: To quantify the inhibition of 11β-HSD1 activity by this compound in a cell-free system.

Materials:

-

Microsomes from cells expressing 11β-HSD1

-

[3H]cortisone (substrate)

-

NADPH (cofactor)

-

Monoclonal antibody specific for cortisol

-

Protein A-coated SPA beads

-

This compound at various concentrations

-

Assay buffer

-

Microplates (96- or 384-well)

Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, combine the 11β-HSD1-containing microsomes, NADPH, and varying concentrations of this compound in the assay buffer.

-

Initiation of Reaction: Add [3H]cortisone to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for the conversion of [3H]cortisone to [3H]cortisol.

-

Detection: Add the cortisol-specific monoclonal antibody and the protein A-coated SPA beads to each well. The antibody binds to the [3H]cortisol produced. The Protein A on the SPA beads then captures this antibody-[3H]cortisol complex.

-

Signal Measurement: When the [3H]cortisol is in close proximity to the SPA bead, the emitted beta particles from the tritium can stimulate the scintillant within the bead, producing light. This light is then measured using a scintillation counter.

-

Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol generated. The IC50 value for this compound is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Figure 2: Workflow for Scintillation Proximity Assay of 11β-HSD1 Inhibition.

In Vivo Target Engagement Using Stable Isotope Tracers

To assess the inhibition of 11β-HSD1 in both peripheral and central compartments in humans, a stable isotope tracer methodology is employed.[7]

Objective: To determine the in vivo inhibition of 11β-HSD1 by this compound in plasma and cerebrospinal fluid (CSF).

Materials:

-

Healthy human volunteers

-

This compound at various doses

-

[9,11,12,12-2H4]cortisol (D4 cortisol) stable isotope tracer

-

Equipment for intravenous infusion

-

Equipment for plasma and CSF sample collection

-

Liquid chromatography-mass spectrometry (LC-MS) for analysis

Procedure:

-

Subject Dosing: Administer daily doses of this compound or placebo to healthy volunteers for a specified period (e.g., five days).

-

Tracer Infusion: After the final dose of this compound, infuse the D4 cortisol tracer intravenously over a set period.

-

Sample Collection: Collect plasma and CSF samples at multiple time points during and after the tracer infusion.

-

Metabolite Analysis: Measure the concentrations of D4 cortisol and its 11β-HSD1-mediated metabolite, D3 cortisol (formed by the replacement of one deuterium atom with a hydrogen during the conversion from D3 cortisone), in the collected samples using LC-MS.

-

Inhibition Calculation:

-

Peripheral Inhibition: Calculated from the ratio of D4 cortisol to its products in the plasma. A reduction in the formation of D3 cortisol relative to the placebo group indicates peripheral 11β-HSD1 inhibition.

-

Central Nervous System Inhibition: Determined by the levels of D3 cortisol in the CSF. The absence or significant reduction of D3 cortisol in the CSF of subjects treated with this compound signifies CNS 11β-HSD1 inhibition.

-

Figure 3: Experimental Workflow for In Vivo Target Engagement Study.

Conclusion

This compound is a highly potent inhibitor of 11β-HSD1, demonstrating low nanomolar affinity in vitro and significant target engagement in both peripheral tissues and the central nervous system in humans at low daily doses.[7][8][9] The experimental protocols outlined in this guide, particularly the Scintillation Proximity Assay and stable isotope tracer studies, are fundamental to characterizing the enzyme kinetics and in vivo efficacy of 11β-HSD1 inhibitors like this compound. While clinical trials of this compound in Alzheimer's disease were terminated due to a lack of efficacy, the data generated from these studies provide valuable insights for the continued development of drugs targeting the 11β-HSD1 enzyme.[5][6][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 11β-HSD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-384 and its Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-384 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the local regulation of glucocorticoid activity by converting inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, a mechanism that has been investigated for its therapeutic potential in various conditions, including Alzheimer's disease. However, this targeted enzymatic inhibition also leads to a significant modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that governs the body's response to stress. This technical guide provides an in-depth analysis of the role of this compound in HPA axis modulation, presenting key quantitative data from clinical studies, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a complex set of interactions between the hypothalamus, the pituitary gland, and the adrenal glands that regulates a wide range of physiological processes, including metabolism, immune response, and the stress response. A key effector hormone of this axis is cortisol, a glucocorticoid with widespread effects throughout the body. The activity of cortisol is not only determined by its circulating levels but also by its local concentration within specific tissues, which is regulated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

This compound is a selective inhibitor of 11β-HSD1.[1][2] Its primary mechanism of action is to block the intracellular regeneration of cortisol from cortisone, thereby reducing local glucocorticoid signaling.[3][4] While this has been explored for therapeutic benefit, this action directly impacts the negative feedback loop of the HPA axis, leading to compensatory changes in the secretion of upstream hormones. This guide will explore the intricate details of this modulation.

Mechanism of Action of this compound on the HPA Axis

This compound's interaction with the HPA axis is a direct consequence of its 11β-HSD1 inhibition. The reduction of intracellular cortisol in key tissues, such as the pituitary and hypothalamus, is sensed as a decrease in glucocorticoid tone. This perceived reduction in negative feedback triggers a compensatory response from the HPA axis, primarily characterized by an increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[5] This elevation in ACTH, in turn, stimulates the adrenal glands to increase the production of cortisol and other adrenal steroids.

Quantitative Effects of this compound on HPA Axis Hormones

Clinical studies in healthy volunteers and elderly adults have provided quantitative data on the dose-dependent effects of this compound on key HPA axis hormones.

Table 1: Effect of this compound on Plasma ACTH Levels

| Dosage of this compound | Mean Change from Baseline in ACTH (pg/mL) | Study Population | Reference |

| 1 mg once daily | Statistically significant increase | Healthy Adults | [5] |

| 10 mg once daily | Statistically significant increase | Healthy Adults | [5] |

| 100 mg once daily | Statistically significant increase | Healthy Adults & Elderly | [5] |

Note: Specific mean change values and statistical significance (p-values) are detailed in the full publication.

Table 2: Effect of this compound on Adrenal Steroids

| Dosage of this compound | Change in Androstenedione | Change in DHEA | Change in Estradiol | Study Population | Reference |

| Multiple doses | Increased | Increased | Increased | Healthy Adults & Elderly | [5] |

Note: The increases in adrenal androgens and estradiol are a direct result of the sustained elevation of ACTH.

Experimental Protocols

Measurement of 11β-HSD1 Inhibition using a [9,11,12,12-2H4] Cortisol (D4-Cortisol) Tracer

A key methodology to quantify the extent of both peripheral and central 11β-HSD1 inhibition by this compound involves the use of a stable isotope-labeled cortisol tracer.

Objective: To determine the in vivo activity of 11β-HSD1 in both the periphery (plasma) and the central nervous system (cerebrospinal fluid - CSF).

Protocol:

-

Subject Preparation: Healthy male volunteers were enrolled in the studies.

-

Tracer Administration: A continuous intravenous infusion of [9,11,12,12-2H4] cortisol (D4-cortisol) was administered.

-

This compound Dosing: Subjects received multiple daily oral doses of this compound (e.g., 1 mg, 2 mg, 10 mg, 50 mg) or placebo.

-

Sample Collection: Serial plasma and CSF samples were collected over a specified time course.

-

Sample Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to measure the concentrations of D4-cortisol and its metabolites, including D3-cortisone (product of 11β-HSD2) and D3-cortisol (product of 11β-HSD1 reductase activity on D3-cortisone).

-

Calculation of Inhibition: The degree of 11β-HSD1 inhibition was calculated based on the ratio of the product (D3-cortisol) to the substrate (D3-cortisone) in both plasma and CSF.

Measurement of HPA Axis Hormones

Objective: To quantify the plasma concentrations of ACTH, cortisol, and other adrenal steroids.

Protocol:

-

Sample Collection: Blood samples were collected from subjects at specified time points before and after the administration of this compound.

-

Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.

-

Hormone Analysis: Validated immunoassays or LC-MS/MS methods were used to measure the concentrations of ACTH, cortisol, androstenedione, and dehydroepiandrosterone (DHEA).

Summary of Findings and Implications

The administration of this compound leads to a dose-dependent inhibition of both peripheral and central 11β-HSD1. This targeted action results in a predictable and measurable modulation of the HPA axis. The key findings are:

-

Reduced Intracellular Cortisol Regeneration: this compound effectively blocks the conversion of cortisone to cortisol in tissues.

-

Compensatory HPA Axis Activation: This reduction in local cortisol leads to a compensatory increase in plasma ACTH levels.

-

Increased Adrenal Steroidogenesis: The elevated ACTH stimulates the adrenal glands to produce more cortisol, androstenedione, and DHEA.

These findings have important implications for the development of 11β-HSD1 inhibitors. The on-target pharmacological effect of HPA axis activation needs to be carefully considered in the context of the desired therapeutic outcome and potential side effects. For researchers and drug development professionals, understanding this intricate interplay is crucial for designing and interpreting clinical trials of 11β-HSD1 inhibitors.

Conclusion

This compound serves as a valuable pharmacological tool to probe the function of 11β-HSD1 and its role in regulating the HPA axis. The data from clinical studies clearly demonstrate that inhibition of this enzyme leads to a significant and predictable modulation of the HPA axis, characterized by a compensatory increase in ACTH and adrenal steroid production. This technical guide provides a comprehensive overview of these effects, supported by quantitative data and detailed experimental methodologies, to aid researchers and scientists in the continued exploration of 11β-HSD1 inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 11β-Hydroxysteroid Dehydrogenase Activity in the Brain Does Not Contribute to Systemic Interconversion of Cortisol and Cortisone in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ABT-384 and its Potential Impact on Neuroinflammation in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-384 is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a key glucocorticoid involved in the stress response and inflammatory processes. In the context of Alzheimer's disease (AD), the rationale for targeting 11β-HSD1 lies in the hypothesis that excessive glucocorticoid levels in the brain contribute to the neurodegenerative cascade, including neuroinflammation, amyloid-beta (Aβ) plaque formation, and tau pathology. While preclinical studies with other 11β-HSD1 inhibitors have suggested a potential role in mitigating neuroinflammation, the clinical development of this compound for Alzheimer's disease was halted due to a lack of efficacy in improving cognitive outcomes. This guide provides a comprehensive overview of the available data, the underlying signaling pathways, and relevant experimental protocols to assess the impact of 11β-HSD1 inhibitors on neuroinflammation in AD models.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of 11β-HSD1, exhibiting high affinity for the enzyme in multiple species, including humans and rodents.[1] By blocking 11β-HSD1, this compound effectively reduces the intracellular regeneration of cortisol from cortisone, thereby dampening glucocorticoid receptor (GR) signaling in tissues where the enzyme is expressed, such as the brain. The therapeutic hypothesis was that this reduction in local glucocorticoid activity would protect against the detrimental effects of chronic stress and elevated cortisol levels observed in some individuals with Alzheimer's disease.[2][3]

Preclinical and Clinical Data Overview

Direct preclinical data detailing the specific effects of this compound on neuroinflammatory markers in Alzheimer's disease models are not extensively published. However, studies on other selective 11β-HSD1 inhibitors provide insights into the potential effects of this class of compounds.

A phase II clinical trial (NCT01137526) was conducted to assess the efficacy and safety of this compound in individuals with mild-to-moderate Alzheimer's disease.[2][4][5] The trial was terminated prematurely for futility, as this compound did not demonstrate any significant improvement in cognitive function, as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog), compared to placebo.[2][3] This was observed even at doses that were shown to achieve complete inhibition of 11β-HSD1 in the central nervous system.[2]

Quantitative Data from Preclinical Studies of 11β-HSD1 Inhibitors (Non-ABT-384)

| Compound | Animal Model | Treatment Duration | Key Findings Related to AD Pathology & Cognition | Neuroinflammation Markers | Reference |

| UE2316 | Tg2576 mice | 4 weeks | Decreased number of β-amyloid (Aβ) plaques in the cerebral cortex. Improved memory. | Not explicitly detailed | [6][7] |

| UE2316 | Tg2576 mice | 13 months (chronic) | Prevented cognitive decline but did not prevent Aβ plaque formation. | Not explicitly detailed | [6][7] |

| RL-118 | SAMP8 mice (model of accelerated senescence) | 4 weeks | Reversed cognitive decline and detrimental effects of chronic mild stress. Reduced Aβ formation and accumulation. | Reduced pro-inflammatory mediators via the NF-κB pathway and decreased astrogliosis markers (e.g., GFAP). | [8][9] |

Signaling Pathways

The primary signaling pathway influenced by this compound is the glucocorticoid receptor signaling cascade. By reducing intracellular cortisol levels, this compound is hypothesized to modulate the downstream effects of GR activation, which play a role in neuroinflammation.

Glucocorticoid Receptor Signaling Pathway

Caption: Glucocorticoid receptor signaling pathway modulated by this compound.

Experimental Protocols

The following are generalized protocols for assessing neuroinflammation in Alzheimer's disease mouse models. These methods can be adapted to evaluate the effects of 11β-HSD1 inhibitors like this compound.

Immunohistochemistry for Microglial and Astrocyte Activation

Objective: To visualize and quantify the activation of microglia and astrocytes in brain tissue.

Methodology:

-

Tissue Preparation: Mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose solution.

-

Sectioning: Brains are sectioned into 30-40 µm thick slices using a cryostat or vibratome.

-

Immunostaining:

-

Sections are washed in PBS and permeabilized with 0.3% Triton X-100 in PBS.

-

Blocking is performed for 1 hour at room temperature with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).

-

Primary antibodies (e.g., rabbit anti-Iba1 for microglia, mouse anti-GFAP for astrocytes) are diluted in blocking buffer and incubated with the sections overnight at 4°C.

-

Sections are washed and incubated with corresponding fluorescently labeled secondary antibodies for 2 hours at room temperature.

-

Sections are counterstained with a nuclear marker (e.g., DAPI).

-

-

Imaging and Analysis: Stained sections are imaged using a confocal or fluorescence microscope. Quantification of microglial and astrocyte activation can be performed by measuring the intensity of the fluorescent signal or by morphological analysis of the cells.

ELISA for Pro-inflammatory Cytokines

Objective: To measure the levels of pro-inflammatory cytokines in brain homogenates.

Methodology:

-

Tissue Homogenization: Brain regions of interest (e.g., hippocampus, cortex) are dissected and homogenized in a lysis buffer containing protease inhibitors.

-

Centrifugation: The homogenates are centrifuged to pellet cellular debris, and the supernatant is collected.

-

Protein Quantification: The total protein concentration in the supernatant is determined using a protein assay (e.g., BCA assay).

-

ELISA: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6) are used according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are normalized to the total protein concentration in each sample.

Experimental Workflow Diagram

Caption: Experimental workflow for assessing neuroinflammation in AD mouse models.

Conclusion

This compound, a selective 11β-HSD1 inhibitor, was investigated as a potential therapeutic for Alzheimer's disease based on the hypothesis that reducing brain cortisol levels could be neuroprotective. While the clinical trial did not demonstrate cognitive benefits, the underlying principle of modulating glucocorticoid-mediated neuroinflammation remains an area of interest.[10][11] Preclinical studies with other 11β-HSD1 inhibitors suggest that this class of compounds may have the potential to reduce pro-inflammatory markers.[8][9] Further research, potentially utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific impact of compounds like this compound on the complex neuroinflammatory landscape of Alzheimer's disease.

References

- 1. Glucocorticoids and Alzheimer’s disease – The Green Lab [faculty.sites.uci.edu]

- 2. Glucocorticoid receptors signaling impairment potentiates amyloid-β oligomers-induced pathology in an acute model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Longitudinal evaluation of neuroinflammation and oxidative stress in a mouse model of Alzheimer disease using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypercortisolemia and glucocorticoid receptor-signaling insufficiency in Alzheimer's disease initiation and development. | Semantic Scholar [semanticscholar.org]

- 7. Cognitive and Disease-Modifying Effects of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition in Male Tg2576 Mice, a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Role of 11β-Hydroxysteroid Dehydrogenase and Mineralocorticoid Receptor on Alzheimer’s Disease Onset: A Systematic Review [mdpi.com]

- 11. Glucocorticoid receptor signaling in the brain and its involvement in cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the link between ABT-384 and insulin sensitivity in metabolic studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-384, a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), has been investigated for its potential therapeutic applications. This technical guide explores the mechanistic link between this compound and insulin sensitivity, a critical aspect of metabolic health. While direct clinical data on this compound's impact on insulin sensitivity in metabolic studies is not extensively available in the public domain, this paper will delve into the preclinical evidence, the underlying signaling pathways, and the theoretical framework supporting its potential role in improving insulin sensitivity. This document will serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction: The Role of 11β-HSD1 in Metabolic Dysfunction

Metabolic syndrome, characterized by a cluster of conditions including insulin resistance, central obesity, dyslipidemia, and hypertension, represents a significant global health challenge. A key player in the pathophysiology of this syndrome is the dysregulation of glucocorticoid metabolism. While systemic cortisol levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local glucocorticoid concentrations within specific tissues are regulated by the enzyme 11β-HSD1.

11β-HSD1 is responsible for the conversion of inactive cortisone to active cortisol, particularly in metabolic tissues such as the liver and adipose tissue.[1] Overexpression or increased activity of 11β-HSD1 in these tissues leads to elevated intracellular cortisol levels, which can have detrimental effects on insulin signaling and glucose metabolism.[1] This localized excess of cortisol can contribute to the development of insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome.[1]

This compound: A Selective Inhibitor of 11β-HSD1

This compound is a potent and selective inhibitor of 11β-HSD1.[2] By blocking the action of this enzyme, this compound reduces the intracellular regeneration of cortisol in target tissues.[2] This mechanism of action holds therapeutic promise for conditions associated with local cortisol excess. Clinical studies have confirmed that this compound effectively inhibits 11β-HSD1 in both the periphery and the central nervous system.[3] While the primary clinical development of this compound has focused on Alzheimer's disease, its potential relevance for metabolic indications like diabetes and metabolic syndrome has been noted.[4]

Preclinical Evidence for the Effect of 11β-HSD1 Inhibition on Insulin Sensitivity

While specific quantitative data from human metabolic studies with this compound is limited in publicly available literature, extensive preclinical research with other 11β-HSD1 inhibitors provides a strong rationale for its potential benefits in improving insulin sensitivity.

Studies in animal models of obesity and diabetes have consistently demonstrated that inhibition of 11β-HSD1 leads to:

-

Improved glucose tolerance

-

Enhanced insulin sensitivity

-

Reduced hepatic glucose production

-

Decreased visceral fat accumulation

-

Improved lipid profiles

These effects are attributed to the reduction of local glucocorticoid action in the liver and adipose tissue, leading to improved insulin signaling and overall metabolic homeostasis.

Signaling Pathways: The Molecular Link Between 11β-HSD1 and Insulin Resistance

The mechanism by which elevated intracellular cortisol, driven by 11β-HSD1, induces insulin resistance involves the modulation of key insulin signaling pathways. Research suggests that a critical link is the activation of the c-Jun N-terminal kinase (JNK) pathway.

References

- 1. news.abbvie.com [news.abbvie.com]

- 2. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 11β-HSD1 Inhibition on Cognitive Function in Rodent Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling therapeutic target in the pursuit of cognitive enhancement and the treatment of neurodegenerative disorders. By catalyzing the conversion of inactive cortisone to active cortisol in the brain, 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels. Elevated glucocorticoids are associated with cognitive impairments, particularly in the context of aging and Alzheimer's disease. Consequently, inhibiting 11β-HSD1 to reduce brain cortisol levels presents a promising strategy for improving cognitive function. This technical guide provides an in-depth analysis of the preclinical evidence for the cognitive-enhancing effects of selective 11β-HSD1 inhibitors in rodent models, with a focus on ABT-384 and other key compounds in its class. While clinical trials of this compound in Alzheimer's disease were ultimately discontinued due to a lack of efficacy, the preclinical data from rodent studies offer valuable insights into the potential of this therapeutic approach.

Mechanism of Action: The Glucocorticoid Hypothesis of Cognitive Decline

The rationale for targeting 11β-HSD1 in cognitive disorders is rooted in the "glucocorticoid cascade hypothesis," which posits that chronic exposure to elevated glucocorticoids can lead to hippocampal atrophy and cognitive deficits. 11β-HSD1 is highly expressed in key brain regions for learning and memory, including the hippocampus and prefrontal cortex. By regenerating active glucocorticoids locally, 11β-HSD1 can amplify the effects of circulating stress hormones.

Inhibition of 11β-HSD1 is hypothesized to restore a more favorable glucocorticoid balance within the brain, thereby protecting against the neurotoxic effects of excess cortisol and promoting cellular mechanisms that underpin learning and memory. This includes the potential modulation of key signaling pathways involved in synaptic plasticity and neuronal survival, such as the cAMP response element-binding protein (CREB) pathway.

Preclinical Efficacy of Selective 11β-HSD1 Inhibitors in Rodent Models of Cognition

While specific preclinical data on the cognitive effects of this compound in rodents is limited in publicly available literature, numerous studies on other selective 11β-HSD1 inhibitors have demonstrated pro-cognitive effects in various behavioral paradigms. These studies provide a strong preclinical rationale for the therapeutic potential of this drug class.

Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of selective 11β-HSD1 inhibitors on cognitive performance in rodent models.

Table 1: Effects of 11β-HSD1 Inhibitors on Inhibitory Avoidance and Social Recognition in Rodents

| Compound | Species | Cognitive Task | Dose (mg/kg) | Route of Administration | Key Finding | Reference |

| A-918446 | Mouse | Inhibitory Avoidance | 3, 10, 30 | Oral | Significant increase in step-through latency at 10 and 30 mg/kg, indicating improved memory consolidation. | [1] |

| A-801195 | Rat | Social Recognition | 10, 30 | Oral | Significant increase in the discrimination index at 30 mg/kg, indicating improved short-term social memory. | [1] |

Table 2: Effects of 11β-HSD1 Inhibitor RL-118 on Novel Object Recognition and Morris Water Maze in a Mouse Model of Senescence (SAMP8)

| Cognitive Task | Treatment Group | Key Metric | Result | Reference |

| Novel Object Recognition (Short-term memory) | RL-118 | Discrimination Index | Increased compared to control | [2] |

| Novel Object Recognition (Long-term memory) | RL-118 | Discrimination Index | Increased compared to control | [2] |

| Morris Water Maze (Spatial Learning) | RL-118 | Escape Latency | Trend towards decreased latency | [2] |

| Morris Water Maze (Probe Trial - Memory) | RL-118 | Time in Target Quadrant | Increased compared to control | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections provide comprehensive protocols for the key behavioral assays used to assess the cognitive-enhancing effects of 11β-HSD1 inhibitors in rodents.

Inhibitory Avoidance Test

This task assesses fear-motivated learning and memory.

Apparatus:

-

A two-chambered apparatus with a light and a dark compartment separated by a guillotine door.

-

The floor of the dark compartment is equipped with a grid capable of delivering a mild electric footshock.

Procedure:

-

Habituation: The animal is placed in the light compartment and allowed to explore for a set period (e.g., 60 seconds).

-

Training: The guillotine door is opened, and when the animal enters the dark compartment, the door closes, and a mild, brief footshock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Retention Test: 24 hours after training, the animal is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded, with a maximum cutoff time (e.g., 300 seconds). Longer latencies are indicative of better memory of the aversive experience.

Social Recognition Test

This test evaluates short-term social memory.

Apparatus:

-

An open-field arena.

-

Two identical, transparent, perforated containers to hold stimulus animals.

Procedure:

-

Habituation: The subject animal is allowed to freely explore the empty arena for a set period (e.g., 10 minutes).

-

Sample Phase: The subject animal is placed back in the arena with two identical, unfamiliar juvenile "stimulus" animals, each enclosed in one of the containers. The time the subject animal spends investigating each stimulus animal is recorded for a set duration (e.g., 10 minutes).

-

Test Phase: After a short inter-trial interval (e.g., 2 hours), the subject animal is returned to the arena. One of the stimulus animals from the sample phase (now familiar) is replaced with a new, unfamiliar juvenile animal. The time spent investigating the familiar and the novel stimulus animal is recorded. A preference for investigating the novel animal (higher discrimination index) indicates recognition memory of the familiar animal.

Novel Object Recognition (NOR) Test

This task assesses recognition memory based on the innate preference of rodents for novelty.

Apparatus:

-

An open-field arena.

-

A variety of objects that are of similar size but differ in shape and texture.

Procedure:

-

Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 10 minutes) on consecutive days.

-

Familiarization Phase: The animal is placed in the arena containing two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 10 minutes).

-

Test Phase: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded. A higher discrimination index, calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time), indicates better recognition memory.

Morris Water Maze (MWM)

This is a widely used test for spatial learning and memory.

Apparatus:

-

A large circular pool filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Various distal visual cues are placed around the room.

Procedure:

-

Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded over several trials and days. A decrease in escape latency indicates spatial learning.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured. A preference for the target quadrant indicates spatial memory.

Signaling Pathways and Molecular Mechanisms

The cognitive-enhancing effects of 11β-HSD1 inhibitors are thought to be mediated by the modulation of intracellular signaling cascades crucial for synaptic plasticity and neuronal function.

CREB Signaling Pathway

Studies have shown that the inhibition of 11β-HSD1 can lead to an increase in the phosphorylation of the cAMP response element-binding protein (CREB) in brain regions like the cingulate cortex[1]. Phosphorylated CREB (pCREB) is a key transcription factor that regulates the expression of genes involved in long-term memory formation and synaptic plasticity. By reducing intracellular glucocorticoid levels, which can suppress CREB activity, 11β-HSD1 inhibitors may disinhibit this critical pathway, leading to enhanced cognitive function.

c-Fos as a Marker of Neuronal Activity

While direct evidence linking 11β-HSD1 inhibitors to c-Fos expression in the context of cognition is still emerging, it is a plausible downstream effect. Glucocorticoids are known to modulate the expression of immediate early genes like c-Fos in the hippocampus, a brain region critical for learning and memory. Changes in neuronal activity associated with improved cognitive performance following 11β-HSD1 inhibition could therefore be reflected in altered c-Fos expression patterns. Future studies are warranted to explore this connection more directly.

Experimental Workflow for Preclinical Assessment

A typical workflow for evaluating the cognitive effects of a novel 11β-HSD1 inhibitor in a rodent model of cognitive impairment (e.g., aged or transgenic mice) would involve several key stages.

Conclusion

Preclinical studies in rodent models provide compelling evidence that selective inhibition of 11β-HSD1 can enhance cognitive function across various domains, including spatial, recognition, and fear-associated memory. These effects are likely mediated through the reduction of brain glucocorticoid levels and the subsequent modulation of key signaling pathways such as CREB. Although the clinical development of this compound for Alzheimer's disease was not successful, the robust preclinical findings with this class of compounds underscore the therapeutic potential of targeting 11β-HSD1 for cognitive enhancement. Further research is necessary to fully elucidate the downstream molecular mechanisms, including the role of c-Fos, and to identify patient populations that may benefit most from this therapeutic strategy. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of cognitive neuroscience and drug discovery.

References

Understanding the Cellular Targets of ABT-384 in Primary Neuron Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of ABT-384, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with a specific focus on its effects in primary neuron cultures. This document synthesizes preclinical data to elucidate the neuroprotective potential of this compound and provides detailed experimental protocols for researchers investigating its effects.

Introduction to this compound and its Primary Target: 11β-HSD1

This compound is a highly selective inhibitor of 11β-HSD1, an enzyme predominantly expressed in glucocorticoid-sensitive tissues, including the brain.[1][2] 11β-HSD1 plays a crucial role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol (corticosterone in rodents).[3] In the central nervous system, 11β-HSD1 is primarily localized in neurons, and its overexpression has been associated with age-related cognitive decline and neurodegenerative diseases.[4] By inhibiting 11β-HSD1, this compound effectively reduces the intracellular production of active glucocorticoids, thereby mitigating their potentially neurotoxic effects.

Quantitative Data on this compound and 11β-HSD1 Inhibition

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Cell Type/System | Reference |

| Ki (Inhibition Constant) | 0.1-2.7 nM | Rodent, monkey, and human 11β-HSD1 | [5] |

| IC50 (Half-maximal Inhibitory Concentration) | 45 nM | HEK293 cells expressing human 11β-HSD1 | [5] |

Table 2: Effects of 11β-HSD1 Inhibition on Neuronal Viability and Apoptosis

| Parameter | Effect of 11β-HSD1 Inhibition | Experimental Model | Reference |

| Neuronal Excitability | Decreased action potential firing frequency | Primary hippocampal neurons (11β-HSD1 knockdown) | [6] |

| Bcl-2/Bax Ratio | Increased | Hippocampus of PTZ-induced epilepsy mice (11β-HSD1 knockdown) | [7] |

| Cleaved Caspase-3 | Decreased | Hippocampus of PTZ-induced epilepsy mice (11β-HSD1 knockdown) | [7] |

Table 3: Effects of 11β-HSD1 Inhibition on Synaptic Plasticity Markers

| Marker | Effect of 11β-HSD1 Inhibition (RL-118) | Experimental Model | Reference |

| PSD95 (Postsynaptic Density Protein 95) | Increased | SAMP8 mice | [8] |

| Synaptophysin | Increased | SAMP8 mice | [8] |

| pCREB/CREB Ratio | Unmodified (reduced after CMS exposure) | SAMP8 mice | [8] |

Signaling Pathways of 11β-HSD1 in Neurons

The following diagram illustrates the central role of 11β-HSD1 in neuronal glucocorticoid signaling and the downstream consequences of its inhibition by this compound.

Caption: Cellular mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in primary neuron cultures.

Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons from embryonic rodents.

Materials:

-

Timed-pregnant rat (E18-E19) or mouse (E16-E17)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Papain (20 U/mL) in HBSS

-

Trypsin inhibitor (10 mg/mL) in HBSS

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

Procedure:

-

Euthanize the pregnant dam according to approved animal welfare protocols.

-

Aseptically remove the uterine horns and place them in ice-cold HBSS.

-

Dissect the embryos and isolate the brains.

-

Under a dissecting microscope, carefully dissect the hippocampi from the cerebral cortices.

-

Transfer the hippocampi to a tube containing papain solution and incubate at 37°C for 20-30 minutes.

-

Gently wash the tissue with HBSS containing trypsin inhibitor.

-

Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in supplemented Neurobasal medium.

-

Determine cell density and viability using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at the desired density onto poly-D-lysine coated surfaces.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed supplemented Neurobasal medium. Repeat this step every 3-4 days.

Treatment of Primary Neurons with this compound

Materials:

-

Mature primary neuron cultures (7-10 days in vitro)

-

This compound stock solution (in DMSO)

-

Supplemented Neurobasal medium

Procedure:

-

Prepare serial dilutions of this compound in supplemented Neurobasal medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Remove half of the culture medium from each well.

-

Add the this compound-containing medium to the corresponding wells.

-

Incubate the cultures for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

-

For control wells, add medium containing the same final concentration of DMSO without this compound.

Assessment of Neuronal Viability (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Following treatment with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a plate reader.

Western Blotting for Apoptosis and Synaptic Markers

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PSD95, anti-synaptophysin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated neurons in RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound and the logical relationship of its mechanism of action.

Caption: Workflow for in-vitro neuroprotection studies.

References

- 1. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 11β-HSD1 participates in epileptogenesis and the associated cognitive impairment by inhibiting apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of 11β-HSD1 Ameliorates Cognition and Molecular Detrimental Changes after Chronic Mild Stress in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ABT-384 in Modulating Stress-Induced Pathologies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic stress is a significant contributor to a spectrum of debilitating pathologies, including major depressive disorder and cognitive impairment. The dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to excessive cortisol production, is a key mechanism underlying these conditions. ABT-384, a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), presents a promising therapeutic strategy by targeting the intracellular regeneration of cortisol. This technical guide provides a comprehensive overview of the core science behind this compound, its mechanism of action, and a proposed experimental framework for its evaluation in preclinical models of chronic stress. While clinical trials have explored this compound in the context of Alzheimer's disease, its direct investigation in stress-induced pathologies remains a critical area for future research. This document serves as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic potential of 11β-HSD1 inhibition for stress-related disorders.

Introduction: The Stress-Cortisol Connection

Chronic exposure to stress disrupts the body's homeostatic mechanisms, with the HPA axis playing a central role in this process.[1][2][3] Activation of the HPA axis culminates in the release of glucocorticoids, primarily cortisol in humans, from the adrenal glands.[2][3] While essential for the acute stress response, chronically elevated cortisol levels can lead to maladaptive changes in the brain and periphery, contributing to the pathophysiology of various disorders.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of intracellular cortisol concentrations. It acts as a reductase, converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid signaling within specific tissues, including the brain.[4][5] Elevated 11β-HSD1 activity has been associated with conditions like major depressive disorder and Alzheimer's disease.[6] Consequently, inhibiting 11β-HSD1 offers a targeted approach to reduce intracellular cortisol levels and mitigate the detrimental effects of chronic stress.

This compound: A Potent and Selective 11β-HSD1 Inhibitor

This compound is a potent and selective inhibitor of the 11β-HSD1 enzyme.[4][7][8] Its mechanism of action involves blocking the conversion of cortisone to cortisol, thereby reducing intracellular glucocorticoid tone without affecting systemic cortisol levels required for normal physiological function.

Pharmacological Properties of this compound

Clinical studies in healthy volunteers and elderly adults have characterized the pharmacokinetic and pharmacodynamic profile of this compound.

| Parameter | Value | Reference |

| Mechanism of Action | Potent and selective inhibitor of 11β-HSD1 | [4][7][8] |

| Hepatic HSD-1 Inhibition | Full inhibition with regimens from 1 mg daily | [9] |

| CNS HSD-1 Inhibition | Full inhibition with regimens ≥2 mg daily | [8][10] |

| Half-life | Supports once-daily dosing | [9] |

| Metabolism | Major pathways include hydrolysis and oxidative metabolism | [4] |

| Active Metabolites | The major acid and oxidative metabolites are also potent and selective HSD-1 inhibitors | [4] |

Table 1: Pharmacological Properties of this compound

Signaling Pathway: HPA Axis and 11β-HSD1

The signaling pathway illustrates the central role of the HPA axis in the stress response and the point of intervention for this compound.

Caption: HPA axis and the mechanism of action of this compound.

Proposed Preclinical Evaluation in a Chronic Stress Model

While direct preclinical data for this compound in stress models is not currently available in the published literature, its mechanism of action strongly supports its investigation in such paradigms. The Chronic Unpredictable Stress (CUS) model is a well-validated and translationally relevant rodent model for inducing depressive-like and anxiety-like behaviors.

Experimental Protocol: Chronic Unpredictable Stress (CUS)

This protocol outlines a general framework for evaluating the efficacy of this compound in a CUS model.

Objective: To determine if chronic administration of this compound can prevent or reverse the behavioral and physiological effects of chronic unpredictable stress in rodents.

Animals: Adult male C57BL/6 mice are commonly used for this model.

Experimental Groups:

-

Control (No Stress + Vehicle): Standard housing conditions, daily vehicle administration.

-

CUS + Vehicle: Exposed to the CUS protocol, daily vehicle administration.

-

CUS + this compound (Low Dose): Exposed to the CUS protocol, daily low-dose this compound administration.

-

CUS + this compound (High Dose): Exposed to the CUS protocol, daily high-dose this compound administration.

CUS Protocol (8 weeks): Animals in the CUS groups are subjected to a series of mild, unpredictable stressors daily. The stressors are varied to prevent habituation.[11][12]

| Stressor | Description |

| Damp Bedding | 200 ml of water is added to the home cage bedding for 12-14 hours. |

| Cage Tilt | Cages are tilted at a 45-degree angle for 12-14 hours. |

| Stroboscopic Light | Exposure to a flashing strobe light (1 Hz) for 12-14 hours. |

| Predator Odor | A cotton ball with predator urine (e.g., fox) is placed in the cage for 1 hour. |

| Social Isolation | Mice are housed individually for 24 hours. |

| Crowded Housing | Mice are housed in a smaller cage with other mice for 3-4 hours. |

| Light/Dark Cycle Reversal | The light/dark cycle is reversed for 24 hours. |

Table 2: Example of Stressors for the CUS Protocol

Drug Administration: this compound or vehicle is administered daily via oral gavage, starting from the beginning of the CUS protocol (prophylactic) or after a period of stress induction (therapeutic). Doses would be selected based on preclinical pharmacokinetic studies to achieve target CNS 11β-HSD1 inhibition.

Outcome Measures:

-

Behavioral Tests:

-

Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.

-

Forced Swim Test (FST) / Tail Suspension Test (TST): To assess behavioral despair.

-

Open Field Test (OFT): To assess anxiety-like behavior and locomotor activity.

-

Elevated Plus Maze (EPM): To assess anxiety-like behavior.

-

-

Physiological Measures:

-

Corticosterone Levels: Measurement of plasma corticosterone levels at baseline and in response to an acute stressor.

-

Adrenal Gland Weight: An indicator of chronic HPA axis activation.

-

Body Weight: Chronic stress can lead to changes in body weight gain.

-

-

Molecular Analyses (Post-mortem):

-

Brain Tissue Analysis: Measurement of 11β-HSD1 activity and expression, as well as markers of neuroinflammation and synaptic plasticity in brain regions like the hippocampus and prefrontal cortex.

-

Experimental Workflow

The following diagram illustrates the proposed experimental workflow.

Caption: Proposed experimental workflow for evaluating this compound.

Clinical Perspective and Future Directions

While a Phase II clinical trial of this compound in patients with mild-to-moderate Alzheimer's disease was terminated for futility as it did not show cognitive improvement, this does not preclude its potential efficacy in stress-induced pathologies.[12][13][14][15] The underlying pathophysiology of Alzheimer's disease is complex and multifactorial, and the role of cortisol may be different than in primary stress disorders.

The strong preclinical rationale for 11β-HSD1 inhibition in the context of stress warrants further investigation of this compound in relevant patient populations. Future clinical trials could focus on individuals with major depressive disorder or other stress-related anxiety disorders, potentially using biomarkers of HPA axis dysregulation for patient stratification.

Conclusion

This compound represents a targeted therapeutic approach for modulating the detrimental effects of chronic stress by inhibiting the intracellular production of cortisol. Its well-characterized pharmacological profile and potent inhibition of 11β-HSD1 in both the periphery and the central nervous system make it a compelling candidate for the treatment of stress-induced pathologies. The proposed preclinical evaluation using the Chronic Unpredictable Stress model provides a robust framework for elucidating its therapeutic potential. Further research in this area is crucial to unlock the full promise of 11β-HSD1 inhibition for a range of stress-related disorders that represent a significant unmet medical need.

References

- 1. mdpi.com [mdpi.com]

- 2. HPA axis- Interaction with Behavioral Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Glucocorticoid and 11β-Hydroxysteroid-Dehydrogenase Type 1 (11β-HSD1) in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. probiologists.com [probiologists.com]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Safety, Pharmacokinetics, and Pharmacodynamics of the 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor this compound in Healthy Volunteers and Elderly Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peripheral and central nervous system inhibition of 11β-hydroxysteroid dehydrogenase type 1 in man by the novel inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]

- 13. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ABT-384: An In Vitro Cell-Based Assay for 11β-HSD1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-384 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] Dysregulation of 11β-HSD1 activity has been implicated in various metabolic and neurological disorders.[3][4] These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the inhibitory activity of this compound and other potential 11β-HSD1 inhibitors.

The described protocol utilizes a cellular system to measure the inhibition of 11β-HSD1-mediated cortisone to cortisol conversion. This assay is adaptable for various cell lines endogenously expressing or engineered to overexpress 11β-HSD1. The quantification of cortisol can be achieved through various detection methods, including Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[5][6][7]

Mechanism of Action

11β-HSD1 is a bidirectional enzyme, but in most tissues, it predominantly functions as a reductase, utilizing NADPH as a cofactor to convert cortisone to cortisol.[3][8] Cortisol then binds to the glucocorticoid receptor (GR), leading to the transcription of target genes. This compound acts by specifically binding to and inhibiting 11β-HSD1, thereby reducing the intracellular production of cortisol.[1]

Quantitative Data for this compound

The inhibitory potency of this compound against 11β-HSD1 has been determined in various assays. The following table summarizes key quantitative data.

| Parameter | Species | Value | Reference |

| Ki | Rodent, Monkey, Human | 0.1 - 2.7 nM | [2][9] |

| IC50 | Human (HEK293 cells) | 45 nM | [2] |

Experimental Protocols

Principle

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting the conversion of cortisone to cortisol by 11β-HSD1. Cells expressing 11β-HSD1 are incubated with cortisone in the presence of varying concentrations of the test compound (this compound). The amount of cortisol produced is then quantified to determine the extent of enzyme inhibition.

Materials

-

Cell Line: HEK293 cells stably expressing human 11β-HSD1 (or other suitable cell lines like C2C12 myotubes or primary human keratinocytes).[5][6][10]

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Assay Buffer: As recommended by the cortisol detection kit manufacturer.

-

Substrate: Cortisone (stock solution in DMSO).

-

Test Compound: this compound (stock solution in DMSO).

-

Positive Control: A known 11β-HSD1 inhibitor (e.g., carbenoxolone).[6]

-

96-well or 384-well cell culture plates.

-

Cortisol Detection Kit: HTRF, ELISA, or other immunoassay kits.[5]

-

Plate reader compatible with the chosen detection method.

Cell Culture and Plating

-

Culture HEK293-h11β-HSD1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency.

-

On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in a fresh culture medium.

-

Determine the cell density and viability using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well or 384-well plate at a density of 20,000-40,000 cells per well.

-

Incubate the plate overnight at 37°C to allow for cell attachment.

Assay Procedure

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

-

Cell Treatment:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with a pre-warmed assay buffer.

-

Add the diluted compounds to the respective wells. Include wells with assay buffer and DMSO as a vehicle control.

-

Pre-incubate the cells with the compounds for 30 minutes at 37°C.

-

-

Substrate Addition:

-

Add cortisone to all wells to a final concentration of 100-200 nM.[10]

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Sample Collection: After incubation, carefully collect the supernatant from each well for cortisol measurement.

Cortisol Quantification (HTRF Example)

-

Follow the instructions provided with the HTRF cortisol assay kit.

-

Typically, this involves adding the HTRF reagents (cortisol-d2 and anti-cortisol-cryptate) to the collected supernatant in a separate assay plate.

-

Incubate the plate at room temperature for the recommended time (e.g., 2 hours).

-

Read the plate on an HTRF-compatible plate reader.

Data Analysis

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

11β-HSD1 Signaling Pathway and Inhibition by this compound

References

- 1. Efficacy and safety evaluation of HSD-1 inhibitor this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 11β-HSD1抑制剂 | MCE [medchemexpress.cn]

- 3. Immortalization of Porcine 11β-Hydroxysteroid Dehydrogenase Type 1-Transgenic Liver Cells Using SV40 Large T Antigen [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of a high-throughput cell-based assay for 11beta-hydroxysteroid dehydrogenase type 1 using BacMam technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yeast-based assays for screening 11β-HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation of ABT-384 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation, storage, and handling of ABT-384 stock solutions for in vitro and in vivo laboratory use.

Introduction

This compound is a potent and selective inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the regeneration of active cortisol from inactive cortisone in various tissues.[1][2] By blocking this enzyme, this compound effectively reduces local cortisol levels, a mechanism relevant for the research of conditions associated with cortisol excess, such as Alzheimer's disease.[1][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary procedures and best practices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation.

| Property | Value | Source |

| IUPAC Name | 4-[[2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide | [4] |

| Molecular Formula | C₂₅H₃₄F₃N₅O₂ | [4][5] |

| Molecular Weight | 493.56 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Solubility (DMSO) | ≥ 31.25 mg/mL (approx. 63.32 mM) | [1] |

| Predicted Water Solubility | 0.0482 mg/mL | [6] |

Required Materials and Equipment

3.1 Materials:

-

This compound solid powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Sterile, amber microcentrifuge tubes or cryovials

-

Pipette tips

3.2 Equipment:

-

Analytical balance

-

Vortex mixer

-

Sonicator (water bath)

-

Calibrated micropipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Experimental Protocol: Preparing a 50 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

4.1 Safety Precautions:

-

Perform all steps in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

4.2 Step-by-Step Procedure:

-